Cas no 1252672-39-1 (benzyl N-4-(hydroxymethyl)bicyclo2.2.1heptan-1-ylcarbamate)

benzyl N-4-(hydroxymethyl)bicyclo2.2.1heptan-1-ylcarbamate 化学的及び物理的性質
名前と識別子
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- benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
- Benzyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
- benzyl N-4-(hydroxymethyl)bicyclo2.2.1heptan-1-ylcarbamate
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- MDL: MFCD29042840
- インチ: 1S/C16H21NO3/c18-12-15-6-8-16(11-15,9-7-15)17-14(19)20-10-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,17,19)
- InChIKey: KGMBOEXRUSOGPO-UHFFFAOYSA-N
- ほほえんだ: OCC12CCC(CC1)(C2)NC(=O)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 355
- トポロジー分子極性表面積: 58.6
benzyl N-4-(hydroxymethyl)bicyclo2.2.1heptan-1-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26544583-0.05g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 0.05g |
$888.0 | 2023-09-14 | ||
Enamine | EN300-26544583-0.1g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 0.1g |
$930.0 | 2023-09-14 | ||
Enamine | EN300-26544583-10.0g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 10g |
$7927.0 | 2023-05-24 | ||
Enamine | EN300-26544583-1g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 1g |
$1057.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596425-250mg |
Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]Heptan-1-yl)carbamate |
1252672-39-1 | 98% | 250mg |
¥11162.00 | 2024-08-09 | |
Enamine | EN300-26544583-1.0g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 1g |
$1844.0 | 2023-05-24 | ||
Enamine | EN300-26544583-0.5g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 0.5g |
$1014.0 | 2023-09-14 | ||
Enamine | EN300-26544583-5.0g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 5g |
$5345.0 | 2023-05-24 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04974-5g |
benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate |
1252672-39-1 | 95% | 5g |
$4500 | 2023-09-07 | |
Enamine | EN300-26544583-10g |
benzyl N-[4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl]carbamate |
1252672-39-1 | 10g |
$4545.0 | 2023-09-14 |
benzyl N-4-(hydroxymethyl)bicyclo2.2.1heptan-1-ylcarbamate 関連文献
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1. Book reviews
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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4. Book reviews
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
benzyl N-4-(hydroxymethyl)bicyclo2.2.1heptan-1-ylcarbamateに関する追加情報
Benzyl N-4-(Hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate: A Comprehensive Overview
Benzyl N-4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate, identified by the CAS registry number 1252672-39-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique bicyclic structure and functional groups, has garnered attention due to its potential applications in drug development and material science.
The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane framework, which is a norbornane derivative. The presence of a hydroxymethyl group at the 4-position introduces hydrophilic properties, while the benzyl carbamate moiety adds a layer of complexity to its chemical profile. This combination makes it a versatile molecule for various chemical transformations and biological assays.
Recent studies have highlighted the potential of benzyl N-4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of more complex molecules, particularly in the realm of peptide chemistry and drug delivery systems. The hydroxymethyl group serves as a reactive site, enabling the molecule to participate in nucleophilic substitutions and other key reactions.
In terms of synthesis, this compound can be prepared through a multi-step process involving the reaction of norbornene derivatives with appropriate reagents to introduce the hydroxymethyl and benzyl carbamate groups. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
One of the most promising applications of this compound lies in its potential use as an intermediate in pharmaceutical research. Its rigid bicyclic structure provides stability, while the functional groups offer opportunities for further modification to tailor its properties for specific therapeutic applications.
Moreover, advancements in computational chemistry have allowed researchers to model the behavior of benzyl N-4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate in various environments, providing insights into its interactions with biological systems. These studies are crucial for understanding its potential as a drug candidate or as a component in advanced materials.
In conclusion, benzyl N-4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate (CAS No: 1252672-39-1) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further research and development, particularly in areas where structural rigidity and functional diversity are advantageous.
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